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molecular formula C9H14NO2P B8275318 Ethyl (2-aminophenyl)(methyl)phosphinate

Ethyl (2-aminophenyl)(methyl)phosphinate

Cat. No. B8275318
M. Wt: 199.19 g/mol
InChI Key: AUGLWBSGESWQFL-UHFFFAOYSA-N
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Patent
US04520197

Procedure details

A solution of ethyl P-methyl-2-nitrophenylphosphinate (10 mmol) in ethanol (40 ml) containing 10% palladium on carbon (200 mg) is hydrogenated at atmospheric pressure. After cessation of hydrogen uptake, the mixture is filtered and evaporated to dryness to give ethyl P-methyl-2-aminophenylphosphinate.
Name
ethyl P-methyl-2-nitrophenylphosphinate
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-])=O)(=[O:6])[O:3][CH2:4][CH3:5]>C(O)C.[Pd]>[CH3:1][P:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:13])(=[O:6])[O:3][CH2:4][CH3:5]

Inputs

Step One
Name
ethyl P-methyl-2-nitrophenylphosphinate
Quantity
10 mmol
Type
reactant
Smiles
CP(OCC)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After cessation of hydrogen uptake, the mixture is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CP(OCC)(=O)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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